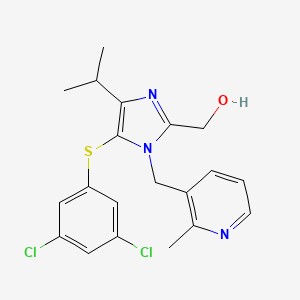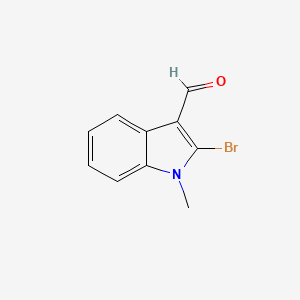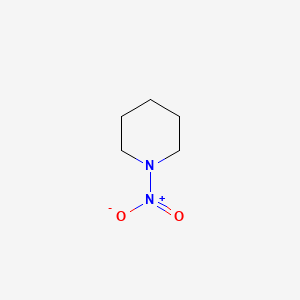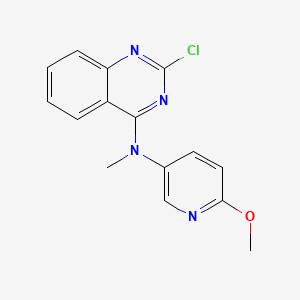
2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class of heterocyclic compounds. This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also features a chloro substituent at the second position, a methoxy group at the sixth position of the pyridine ring, and a methyl group attached to the nitrogen atom at the fourth position of the quinazoline ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylquinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
-
Formation of the Quinazoline Core: : The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide. The reaction is typically carried out under acidic or basic conditions to facilitate the formation of the bicyclic structure.
-
Introduction of the Chloro Substituent: : The chloro substituent at the second position can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed under reflux conditions to ensure complete substitution.
-
Attachment of the Pyridine Ring: : The pyridine ring with a methoxy group at the sixth position can be introduced through a nucleophilic substitution reaction. This step involves the reaction of the chloroquinazoline intermediate with a suitable pyridine derivative, such as 6-methoxypyridine-3-amine, under basic conditions.
-
Methylation of the Nitrogen Atom: : The final step involves the methylation of the nitrogen atom at the fourth position of the quinazoline ring. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. Large-scale production may also require the use of specialized equipment and reaction conditions to ensure safety and efficiency.
Analyse Chemischer Reaktionen
2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylquinazolin-4-amine undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehyde or carboxylic acid derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the chloro substituent or the quinazoline ring, leading to the formation of dechlorinated or reduced quinazoline derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
-
Substitution: : The chloro substituent at the second position can be replaced by various nucleophiles through nucleophilic substitution reactions
-
Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives. These reactions typically require palladium catalysts and suitable ligands.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can be further characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylquinazolin-4-amine has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
-
Biology: : In biological research, the compound is studied for its potential interactions with various biomolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biological pathways and mechanisms.
-
Medicine: : The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be investigated as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
-
Industry: : In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or other cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylquinazolin-4-amine can be compared with other similar compounds, such as:
-
2-Chloro-N-(6-methoxypyridin-3-yl)acetamide: : This compound shares the pyridine and chloro substituents but lacks the quinazoline core, resulting in different chemical and biological properties.
-
N-(6-Methoxypyridin-3-yl)-N-methylquinazolin-4-amine: : This compound lacks the chloro substituent, which may affect its reactivity and interactions with molecular targets.
-
2-Chloro-N-(pyridin-3-yl)-N-methylquinazolin-4-amine: : This compound lacks the methoxy group, which may influence its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of substituents and the quinazoline core, which confer distinct chemical and biological properties that can be exploited in various research applications.
Eigenschaften
CAS-Nummer |
827030-65-9 |
|---|---|
Molekularformel |
C15H13ClN4O |
Molekulargewicht |
300.74 g/mol |
IUPAC-Name |
2-chloro-N-(6-methoxypyridin-3-yl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C15H13ClN4O/c1-20(10-7-8-13(21-2)17-9-10)14-11-5-3-4-6-12(11)18-15(16)19-14/h3-9H,1-2H3 |
InChI-Schlüssel |
WNVZXGOITGYARK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CN=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

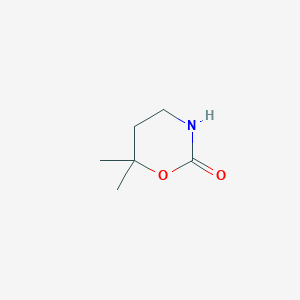
![1-[3-(4-nitro-phenoxy)-propyl]-1H-[1,2,3]triazole](/img/structure/B8746852.png)
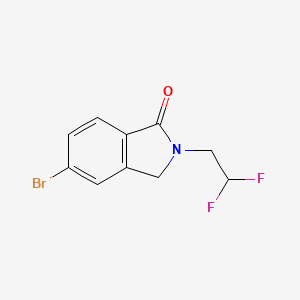
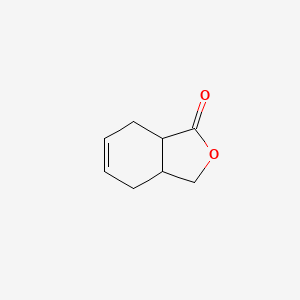
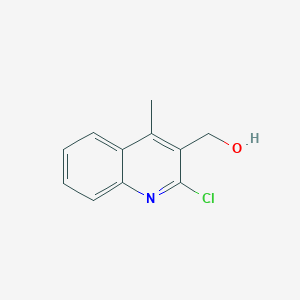
![10-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8746882.png)
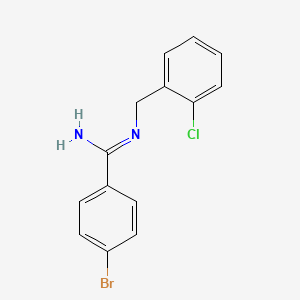
![2H-Pyrrolo[2,3-b]pyridin-2-one, 3,3,5-tribromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8746907.png)
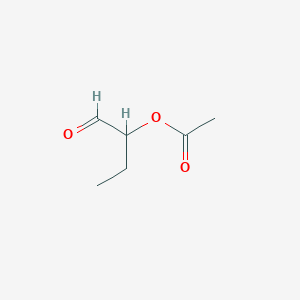
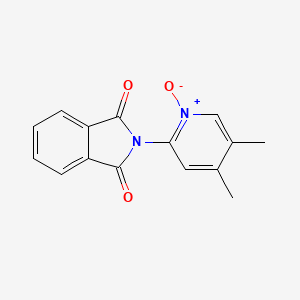
![4-[(4-Phenylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B8746932.png)
